JWH 081-N-(cyclohexylmethyl) analog
Overview
Description
JWH 081 is a cannabimimetic aminoalkylindole that shows a high-affinity for the central cannabinoid (CB1) receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral cannabinoid (CB2) receptor (Ki = 12.4 nM). JWH 081-N-(cyclohexylmethyl) analog is a synthetic CB where a cyclohexylmethyl group replaces the alkyl group of the parent compound. The physiological and toxicological properties of this compound are unknown. This product is intended for forensic and research purposes.
This compound is a synthetic canabinoid from which the alkyl group of the parent compound is replaced by the cyclohexylmethyl group.
JWH 081 is a cannabimimetic aminoalkylindole that shows a high-affinity for the central cannabinoid (CB1) receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral cannabinoid (CB2) receptor (Ki = 12.4 nM). This compound is a synthetic CB where a cyclohexylmethyl group replaces the alkyl group of the parent compound. The physiological and toxicological properties of this compound are unknown.
Mechanism of Action
Target of Action
CHM-081, also known as JWH 081-N-(cyclohexylmethyl) analog or 77TK99424J, is a synthetic cannabinoid . It shows a high affinity for the central cannabinoid (CB 1) receptor with a K_i value of 1.2 nM and ten-fold reduced affinity for the peripheral cannabinoid (CB 2) receptor with a K_i value of 12.4 nM . The CB1 and CB2 receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
As a synthetic cannabinoid, CHM-081 acts as an agonist at both the CB1 and CB2 receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, CHM-081 binds to the CB1 and CB2 receptors, mimicking the effects of naturally occurring cannabinoids .
Biochemical Pathways
It is known that the activation of these receptors can influence the release of various neurotransmitters in the brain, potentially affecting mood, pain perception, appetite, and other physiological processes .
Result of Action
The molecular and cellular effects of CHM-081’s action largely depend on the specific physiological context in which the CB1 and CB2 receptors are activated. Given its high affinity for the CB1 receptor, CHM-081 may have significant effects on neurological processes, potentially influencing mood, pain perception, and other brain functions .
Biochemical Analysis
Biochemical Properties
CHM-081 shows a high affinity for the central cannabinoid (CB1) receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral cannabinoid (CB2) receptor (Ki = 12.4 nM) . This suggests that CHM-081 interacts with these receptors, potentially influencing their function and the biochemical reactions they are involved in.
Cellular Effects
The specific cellular effects of CHM-081 are not well-documented in the literature. Given its classification as a synthetic cannabinoid, it is likely that CHM-081 influences cell function by interacting with cannabinoid receptors. These receptors are involved in a variety of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of CHM-081 involves its interaction with cannabinoid receptors. As a synthetic cannabinoid, CHM-081 likely binds to these receptors, potentially inhibiting or activating them . This could lead to changes in gene expression and other downstream effects.
Metabolic Pathways
Given its interaction with cannabinoid receptors, it is likely that CHM-081 is involved in the endocannabinoid system’s metabolic pathways .
Properties
IUPAC Name |
[1-(cyclohexylmethyl)indol-3-yl]-(4-methoxynaphthalen-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO2/c1-30-26-16-15-23(20-11-5-6-13-22(20)26)27(29)24-18-28(17-19-9-3-2-4-10-19)25-14-8-7-12-21(24)25/h5-8,11-16,18-19H,2-4,9-10,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMENRXZOUBANKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CN(C4=CC=CC=C43)CC5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017576 | |
Record name | 1-(Cyclohexylmethyl)-3-(4-methoxy-1-naphthoyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373876-34-6 | |
Record name | CHM-081 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373876346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Cyclohexylmethyl)-3-(4-methoxy-1-naphthoyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHM-081 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77TK99424J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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